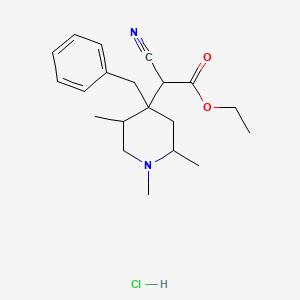
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate, also known as GBR 12909, is a chemical compound that is widely used in scientific research. It is a dopamine reuptake inhibitor and is commonly used to study the role of dopamine in the brain.
Mecanismo De Acción
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine by neurons. By blocking this transporter, this compound 12909 allows dopamine to accumulate in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling can have a number of effects on behavior and cognition, including increased motivation, reward-seeking behavior, and improved cognitive performance.
Biochemical and Physiological Effects:
This compound 12909 has a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to increased motivation, reward-seeking behavior, and improved cognitive performance. It can also have effects on other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of dopamine in the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to its use in lab experiments. It can have off-target effects on other neurotransmitters, which can complicate data interpretation. Additionally, its effects on behavior and cognition can be complex and difficult to study.
Direcciones Futuras
There are a number of future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909. One area of interest is the role of dopamine in addiction and substance abuse. This compound 12909 has been shown to reduce drug-seeking behavior in animal models, and further research could help to elucidate the mechanisms underlying this effect. Additionally, there is interest in using this compound 12909 as a potential treatment for depression and other mood disorders, as dopamine has been implicated in the regulation of mood. Finally, there is interest in developing more selective dopamine reuptake inhibitors that can target specific dopamine transporter subtypes, which could lead to more precise control over dopamine signaling in the brain.
Métodos De Síntesis
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethoxybenzylamine to form 1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine. This compound is then reacted with oxalic acid to form the oxalate salt of this compound 12909.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 is commonly used in scientific research to study the role of dopamine in the brain. It is a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have a number of effects on behavior and cognition, and this compound 12909 is often used to study these effects.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.C2H2O4/c1-4-27-20-8-5-18(6-9-20)16-23-11-13-24(14-12-23)17-19-7-10-21(25-2)15-22(19)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDFRXCHKHDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)



![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)